1-(Chloroacetyl)-2-methylindoline-5-sulfonamide
Description
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a sulfonamide derivative featuring a chloroacetylated indoline core. Its molecular formula is C₁₀H₁₁ClN₂O₃S, with a molecular weight of 274.72 g/mol . The compound is characterized by a 2-methylindoline backbone substituted at the 5-position with a sulfonamide group and at the 1-position with a chloroacetyl moiety.
The compound is synthesized via acylation reactions using chloroacetyl chloride, a common reagent for introducing chloroacetyl groups into heterocyclic systems . Its purity and structural integrity are typically confirmed via spectroscopic methods (IR, NMR) and elemental analysis .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHRRHYJWPHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide typically involves the reaction of 2-methylindoline-5-sulfonamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indoline ring can undergo oxidation to form indole derivatives, while reduction reactions can modify the sulfonamide group.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indoline ring structure allows for interactions with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 1-(chloroacetyl)-2-methylindoline-5-sulfonamide and related compounds:
Biological Activity
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of the compound's characteristics, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms along with carbon and hydrogen. The compound features:
- Chloroacetyl Group : Known for its reactivity and potential irritant properties.
- Indoline Structure : This contributes to the compound's pharmacological properties.
- Sulfonamide Group : Essential for its biological activity, particularly in inhibiting bacterial growth.
This compound functions primarily as an antimicrobial agent by inhibiting bacterial growth through interference with folic acid synthesis. This process is crucial for bacterial cell metabolism, as folic acid is necessary for the synthesis of nucleic acids and ultimately cell division. The mechanism can be summarized as follows:
- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition.
- Impact on Folate Metabolism : By disrupting folate synthesis, the compound effectively starves bacteria of essential nutrients needed for replication.
Potential Therapeutic Uses
Given its biological activity, this compound holds promise in several therapeutic areas:
- Development of New Antibiotics : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic formulations.
- Pharmaceutical Research : The compound can serve as a lead structure for further modifications to improve efficacy and reduce toxicity.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulfanilamide | Sulfonamide | First sulfonamide antibiotic |
| 2-Methylindole | Indole derivative | Lacks sulfonamide functionality |
| N-(4-Chlorobenzoyl)-2-methylindoline-5-sulfonamide | Modified sulfonamide | Enhanced lipophilicity |
| 4-Aminobenzenesulfonamide | Sulfonamide | Direct inhibition of bacterial dihydropteroate synthase |
This table highlights how this compound stands out due to its specific combination of functional groups that may provide unique interactions with biological targets compared to other sulfonamides.
Q & A
Q. What are the recommended synthetic routes for 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide, and how can reaction conditions be optimized?
-
Methodological Answer : The synthesis typically involves two key steps: (1) sulfonamide introduction at the indoline-5-position and (2) chloroacetylation at the indoline-1-position. For sulfonamide formation, coupling 2-methylindoline-5-amine with sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) at 0–25°C is standard . Chloroacetylation can be achieved using chloroacetyl chloride in anhydrous dichloromethane with catalytic DMAP. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of indoline to chloroacetyl chloride) and reaction time (4–6 hours under nitrogen). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
-
Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Sulfonylation | SO₂Cl₂ derivative, pyridine | DCM | 0–25°C | 2–4 h | 70–85% |
| Chloroacetylation | ClCH₂COCl, DMAP | DCM | RT | 4–6 h | 65–75% |
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (key peaks: δ 2.1 ppm for 2-methylindoline, δ 4.3 ppm for chloroacetyl CH₂), HRMS (exact mass for C₁₁H₁₂ClN₂O₃S: calc. 299.0264), and HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray crystallography can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this sulfonamide derivative in biological assays?
- Methodological Answer : Design analogs with modifications to the (a) chloroacetyl group (e.g., replacing Cl with Br or CF₃) and (b) 2-methylindoline core (e.g., substituents at positions 3 or 7). Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (IC₅₀ determination) . For cellular studies, evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., MCF-7, HeLa). Cross-reference with computational docking (AutoDock Vina) to correlate activity with binding affinity .
Q. How does the compound’s stability vary under physiological conditions, and what analytical methods detect degradation products?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 48 hours. Major degradation pathways include hydrolysis of the chloroacetyl group (detect acetic acid via GC-MS) and sulfonamide cleavage (observe free indoline via NMR). Use Arrhenius plots to extrapolate shelf-life at 25°C .
Q. What advanced techniques resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer composition). Standardize protocols using IC₅₀ normalization against a reference inhibitor (e.g., acetazolamide for carbonic anhydrase). Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For conflicting cytotoxicity results, confirm using 3D cell culture models (spheroids/organoids) to better mimic in vivo conditions .
Methodological Tables for Reference
Table 1 : Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Criteria |
|---|---|---|
| HPLC | Column: C18 (5 µm, 4.6 × 150 mm) Mobile Phase: 70:30 ACN/H₂O Flow Rate: 1.0 mL/min Detection: UV @ 254 nm | Retention time ±0.2 min; Purity ≥95% |
| HRMS | Ionization: ESI+ Resolution: 30,000 | m/z 299.0264 ± 5 ppm |
Table 2 : Biological Assay Conditions for SAR Studies
| Assay Type | Conditions | Endpoint Measurement |
|---|---|---|
| Enzyme Inhibition | [Enzyme] = 10 nM, pH 7.4 Substrate: 4-Nitrophenyl acetate Incubation: 30 min @ 37°C | IC₅₀ via absorbance @ 405 nm |
| Cytotoxicity (MTT) | Cell density: 5 × 10³/well Incubation: 48 h with compound Detection: 570 nm (formazan) | EC₅₀ normalized to control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
